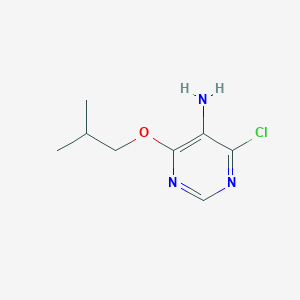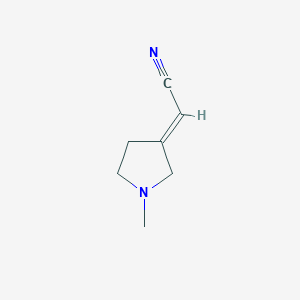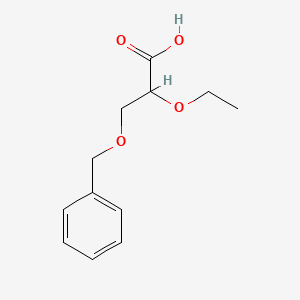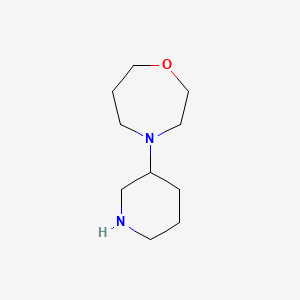
4-(piperidin-3-yl)-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-3-yl)-1,4-oxazepane (4-P3O) is an organic compound that is found in many different forms and is used in a variety of different scientific research applications. It is a member of the piperidine family of compounds and is a cyclic ether. 4-P3O has a wide range of applications, from being used in organic synthesis to being used as an inhibitor for certain enzymes. It is also used in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
4-(piperidin-3-yl)-1,4-oxazepane is used in a variety of scientific research applications, such as organic synthesis, enzyme inhibition, and the study of biochemical and physiological effects. In organic synthesis, this compound is used as a protective group for protecting reactive functional groups during a reaction. It is also used as a catalyst for certain reactions, such as the Mitsunobu reaction. In enzyme inhibition, this compound is used as an inhibitor for certain enzymes, such as the monoamine oxidase enzyme. In the study of biochemical and physiological effects, this compound is used to study the effects of certain drugs on the body.
Mécanisme D'action
The mechanism of action of 4-(piperidin-3-yl)-1,4-oxazepane is not fully understood. However, it is believed that this compound acts as an inhibitor for certain enzymes, such as the monoamine oxidase enzyme. This enzyme is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. By inhibiting this enzyme, this compound can increase the levels of these neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can have a variety of effects on the body, depending on the amount and type of drug used. For example, this compound can act as an inhibitor of certain enzymes, such as the monoamine oxidase enzyme, which can lead to increased levels of certain neurotransmitters, such as serotonin and dopamine. This can have a variety of effects on the body, such as increased alertness, improved mood, and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(piperidin-3-yl)-1,4-oxazepane in lab experiments include its ease of synthesis, its wide range of applications, and its ability to act as an inhibitor for certain enzymes. The limitations of using this compound in lab experiments include its potential toxicity and its potential to interact with other compounds.
Orientations Futures
There are a variety of potential future directions for 4-(piperidin-3-yl)-1,4-oxazepane research. These include the development of new synthesis methods, the study of its biochemical and physiological effects, and the development of new uses for this compound. Additionally, further research into the mechanism of action of this compound and its potential toxicity is needed.
Méthodes De Synthèse
4-(piperidin-3-yl)-1,4-oxazepane can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, the Stille coupling reaction, and the Julia olefination reaction. The Williamson ether synthesis is the most common method used for the synthesis of this compound. This method involves the reaction of an alkyl halide with a strong base, such as potassium tert-butoxide, to form an alkyl ether. The Mitsunobu reaction is another method used for the synthesis of this compound. This method involves the reaction of an alcohol with an acid-activated organometallic reagent, such as triphenylphosphine, to form an ether. The Stille coupling reaction is also used for the synthesis of this compound. This method involves the reaction of an organostannane with an organic halide to form an alkyl ether. The Julia olefination reaction is the most recent method used for the synthesis of this compound. This method involves the reaction of an organometallic reagent, such as an organolithium reagent, with an alkyne to form an alkyl ether.
Propriétés
IUPAC Name |
4-piperidin-3-yl-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-10(9-11-4-1)12-5-2-7-13-8-6-12/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYZXVNGUCSLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)



![4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine](/img/structure/B6615646.png)

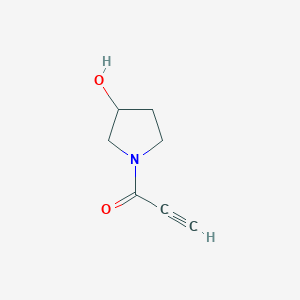
![2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole](/img/structure/B6615658.png)

